4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
Description
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a tetrahydroacridine derivative featuring a benzylidene substituent modified with a dimethylamino group (-N(CH₃)₂) at the para position. The dimethylamino group is electron-donating, influencing electronic distribution, solubility, and intermolecular interactions, which may enhance fluorescence or binding affinity in biological systems .
Properties
IUPAC Name |
4-[[4-(dimethylamino)phenyl]methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-25(2)17-12-10-15(11-13-17)14-16-6-5-8-19-21(23(26)27)18-7-3-4-9-20(18)24-22(16)19/h3-4,7,9-14H,5-6,8H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIINAXLADFXBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCC3=C(C4=CC=CC=C4N=C23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid typically involves the condensation of 4-dimethylaminobenzaldehyde with a suitable acridine derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene or acridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce tetrahydro derivatives .
Scientific Research Applications
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Properties
*Calculated based on analogous structures.
Substituent Effects on Properties
- Electronic Effects: The dimethylamino (-N(CH₃)₂) and diethylamino (-N(C₂H₅)₂) groups donate electrons via resonance, increasing electron density on the benzylidene ring. This may enhance fluorescence, as seen in related fluorophores like DMABI .
- Solubility: Polar substituents (-N(CH₃)₂, -OCH₃) improve aqueous solubility, whereas non-polar groups (-Cl, -CH₃) increase lipophilicity, impacting bioavailability .
- Biological Activity :
- Tetrahydroacridine derivatives are explored for neuroprotective and cholinesterase inhibitory properties. Substituents like -N(CH₃)₂ may enhance blood-brain barrier penetration .
Biological Activity
4-(4-Dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (CAS No. 379728-16-2) is a complex organic compound notable for its potential biological activities. Its unique structure features a dimethylamino group, a benzylidene moiety, and a tetrahydroacridine carboxylic acid core, which contribute to its reactivity and interactions with biological targets.
- Molecular Formula : C23H22N2O2
- Molar Mass : 358.43 g/mol
- Boiling Point : Approximately 578.2 °C
- Density : Approximately 1.271 g/cm³
The biological activity of this compound is primarily attributed to its structural features that facilitate interactions with various molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the benzylidene moiety allows for π-π stacking interactions. These properties enhance the compound's binding affinity and reactivity with biological systems.
Anticholinesterase Activity
Research indicates that compounds similar to this compound exhibit anticholinesterase activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly significant:
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) |
|---|---|---|
| Donepezil | 0.12 | - |
| 4-Dimethylaminobenzylidene derivative | 3.04 | 6.21 |
The compound's inhibition constants suggest that it may be more potent than some existing treatments .
Anticancer Activity
In vitro studies have demonstrated that derivatives of tetrahydroacridine compounds possess anticancer properties. For instance, certain analogs have shown significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 5.0 |
| HeLa (Cervical) | 8.0 |
| A549 (Lung) | 6.5 |
These findings indicate the potential of this compound as a lead structure in developing new anticancer agents .
Antimicrobial Activity
Preliminary studies have also suggested antimicrobial properties against various bacterial strains. The effectiveness of the compound can be evaluated through minimum inhibitory concentration (MIC) assays:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results highlight the compound's potential as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed improved cognitive function in memory tests compared to control groups. The results suggested that the compound might mitigate neurodegeneration through its anticholinesterase activity and antioxidant properties .
Case Study 2: Anticancer Efficacy
Another study focused on the anticancer efficacy of related tetrahydroacridine derivatives in human cancer cell lines. The results indicated that these compounds inhibited tumor growth significantly and induced apoptosis through mitochondrial pathways. This study emphasizes the therapeutic potential of tetrahydroacridine derivatives in cancer treatment .
Q & A
Q. What are the standard synthetic protocols for 4-(4-dimethylamino-benzylidene)-1,2,3,4-tetrahydro-acridine-9-carboxylic acid, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves a multi-step condensation reaction. For example, the aldehyde group of 4-dimethylaminobenzaldehyde reacts with a tetrahydroacridine derivative under basic conditions to form the benzylidene linkage. Key steps include:
Condensation : Use of a base (e.g., piperidine) to facilitate imine formation.
Purification : Column chromatography with gradients of ethyl acetate/hexane.
Characterization : Confirmation via -NMR (aromatic proton shifts at δ 7.8–8.2 ppm) and mass spectrometry (parent ion peak matching molecular weight).
Reaction yields (~40–60%) depend on solvent choice (e.g., ethanol vs. DMF) and temperature control (60–80°C) .
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- Spectroscopy : - and -NMR to confirm substituent positions and conjugation.
- X-ray crystallography : Resolves stereochemistry and π-π stacking interactions in the acridine core.
- Mass spectrometry (HRMS) : Exact mass determination (e.g., calculated [M+H] = 389.16; observed = 389.15).
Discrepancies in spectral data may require recrystallization or alternative derivatization .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Initial screening includes:
- Enzyme inhibition : Cholinesterase or kinase assays (IC determination via Ellman’s method).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM).
- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria.
Positive controls (e.g., donepezil for cholinesterase) and triplicate replicates are critical .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Based on SDS guidelines for analogous acridines:
- PPE : Gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation.
- Waste disposal : Neutralize acidic byproducts before disposal.
- Storage : In amber vials at –20°C to prevent photodegradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer : Systematic optimization involves:
| Parameter | Optimization Strategy | Impact |
|---|---|---|
| Solvent | Polar aprotic solvents (DMF) enhance solubility of intermediates. | Yield ↑ by 15–20% |
| Catalyst | Lewis acids (e.g., ZnCl) accelerate imine formation. | Reaction time ↓ 30% |
| Temperature | Gradual heating (60°C → 80°C) minimizes side reactions. | Purity ↑ to >95% |
| Post-reaction, HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities . |
Q. What advanced techniques elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Mechanistic studies employ:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target proteins (e.g., BSA for plasma protein binding).
- Molecular Docking : AutoDock Vina simulations predict binding poses in enzyme active sites (e.g., acetylcholinesterase).
- CRISPR-Cas9 mutagenesis : Validates target engagement by comparing wild-type vs. knockout cell responses.
Discrepancies between in silico and experimental data may indicate allosteric modulation .
Q. How can conflicting data regarding biological activity be resolved?
- Methodological Answer : Contradictions (e.g., variable IC across studies) require:
Assay standardization : Uniform cell passage numbers and incubation times.
Structural analogs : Compare activity of derivatives to identify pharmacophores.
Metabolic stability testing : LC-MS/MS quantifies compound degradation in serum.
For example, esterase-mediated hydrolysis of the carboxylic acid group may reduce potency in certain media .
Q. What theoretical frameworks guide the design of derivatives with enhanced properties?
- Methodological Answer : Rational design integrates:
- Quantitative Structure-Activity Relationship (QSAR) : MLR models correlate logP with cytotoxicity.
- Density Functional Theory (DFT) : Computes HOMO-LUMO gaps to predict redox activity.
- Pharmacophore modeling : Identifies essential motifs (e.g., planar acridine core for DNA intercalation).
Validation via synthesis and bioassays of 5–10 derivatives is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
